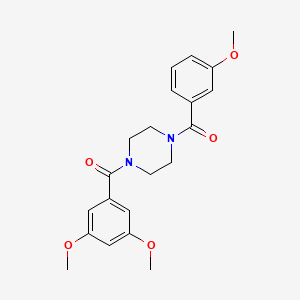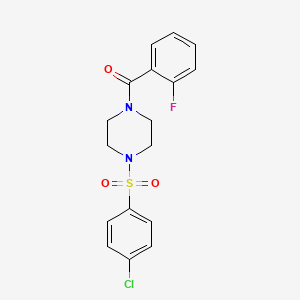![molecular formula C24H23N3O3 B3467408 Biphenyl-4-yl[4-(4-nitrobenzyl)piperazin-1-yl]methanone](/img/structure/B3467408.png)
Biphenyl-4-yl[4-(4-nitrobenzyl)piperazin-1-yl]methanone
Vue d'ensemble
Description
Biphenyl-4-yl[4-(4-nitrobenzyl)piperazin-1-yl]methanone is a complex organic compound with the empirical formula C23H21N3O3 and a molecular weight of 387.43 g/mol . This compound is characterized by the presence of a biphenyl group, a piperazine ring, and a nitrobenzyl moiety, making it a versatile molecule in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Biphenyl-4-yl[4-(4-nitrobenzyl)piperazin-1-yl]methanone typically involves the reaction of biphenyl-4-ylmethanone with 4-(4-nitrobenzyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the reaction . The reaction mixture is stirred under reflux for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, including temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Biphenyl-4-yl[4-(4-nitrobenzyl)piperazin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of an amine derivative.
Reduction: Formation of a hydroxyl derivative.
Substitution: Formation of substituted piperazine derivatives.
Applications De Recherche Scientifique
Biphenyl-4-yl[4-(4-nitrobenzyl)piperazin-1-yl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of Biphenyl-4-yl[4-(4-nitrobenzyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The nitrobenzyl moiety may play a crucial role in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Biphenyl-4-yl[4-(4-chlorobenzyl)piperazin-1-yl]methanone
- Biphenyl-4-yl[4-(4-methylbenzyl)piperazin-1-yl]methanone
- Biphenyl-4-yl[4-(4-fluorobenzyl)piperazin-1-yl]methanone
Uniqueness
Biphenyl-4-yl[4-(4-nitrobenzyl)piperazin-1-yl]methanone is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific binding interactions or reactivity profiles .
Propriétés
IUPAC Name |
[4-[(4-nitrophenyl)methyl]piperazin-1-yl]-(4-phenylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c28-24(22-10-8-21(9-11-22)20-4-2-1-3-5-20)26-16-14-25(15-17-26)18-19-6-12-23(13-7-19)27(29)30/h1-13H,14-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBHIUWCWFVWPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-CHLOROPHENOXY)-1-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}-1-ETHANONE](/img/structure/B3467332.png)





![(3,4-DIMETHOXYPHENYL)[4-(1H-INDOL-3-YLMETHYL)PIPERAZINO]METHANONE](/img/structure/B3467372.png)
![Biphenyl-4-yl[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B3467384.png)
methanone](/img/structure/B3467389.png)
![1-(BENZENESULFONYL)-4-{[4-(METHYLSULFANYL)PHENYL]METHYL}PIPERAZINE](/img/structure/B3467391.png)
![2-(2-NAPHTHYLOXY)-1-[4-(4-NITROBENZYL)PIPERAZINO]-1-ETHANONE](/img/structure/B3467419.png)
![1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-[(3-methoxyphenyl)methyl]piperazine](/img/structure/B3467426.png)
![1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine](/img/structure/B3467427.png)
